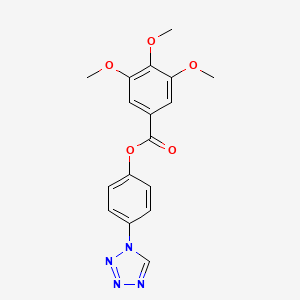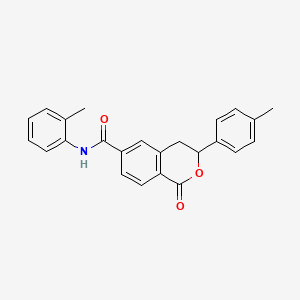![molecular formula C18H16ClN3O4 B11334839 N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B11334839.png)
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide is a synthetic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, and anticancer properties . The presence of the oxadiazole ring in its structure contributes to its wide range of pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of appropriate precursors.
Coupling with 2-(2-methoxyphenoxy)propanamide: The oxadiazole derivative is then coupled with 2-(2-methoxyphenoxy)propanamide under suitable reaction conditions, such as using anhydrous solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, especially at the methoxyphenoxy moiety.
Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of different derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced oxadiazole compounds .
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide: Similar structure but with a bromine atom instead of chlorine.
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(2-methoxyphenoxy)propanamide: Similar structure but with a different oxadiazole ring position.
Uniqueness
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and methoxyphenoxy groups.
Properties
Molecular Formula |
C18H16ClN3O4 |
|---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide |
InChI |
InChI=1S/C18H16ClN3O4/c1-11(25-15-6-4-3-5-14(15)24-2)16(23)20-18-21-17(26-22-18)12-7-9-13(19)10-8-12/h3-11H,1-2H3,(H,20,22,23) |
InChI Key |
KIMAJQQWXMQHJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NOC(=N1)C2=CC=C(C=C2)Cl)OC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-({[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate](/img/structure/B11334756.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide](/img/structure/B11334762.png)
![1-[(4-methylbenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11334769.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11334776.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11334794.png)

![1-[(4-chlorobenzyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B11334803.png)
![N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11334807.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide](/img/structure/B11334821.png)
![4-fluoro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B11334825.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide](/img/structure/B11334826.png)
![N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-phenylacetamide](/img/structure/B11334841.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-ethoxybenzamide](/img/structure/B11334851.png)
